molecular formula C21H21N3O2 B3824705 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B3824705
M. Wt: 347.4 g/mol
InChI Key: KRYKYFSLBYAUQN-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (hereafter referred to as the target compound) is a bis-indole acetamide derivative characterized by two indole moieties: one substituted with a methoxy group at the 5-position and another linked via an ethylacetamide chain. This compound has been identified as a contaminant in commercial melatonin preparations, necessitating analytical methods to distinguish it from melatonin (MLT) . Its structural complexity arises from the dual indole framework, which distinguishes it from simpler indole derivatives.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-16-6-7-20-18(11-16)14(12-23-20)8-9-22-21(25)10-15-13-24-19-5-3-2-4-17(15)19/h2-7,11-13,23-24H,8-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYKYFSLBYAUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetamide Formation: The acetamide linkage is formed by reacting the indole derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling Reaction: The final step involves coupling the two indole derivatives through an ethyl bridge, which can be achieved using a suitable linker and coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Automation and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxy group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the indole rings, especially at the 2 and 3 positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Pharmacological Applications

  • Sleep Disorders
    • The compound is primarily studied for its role in regulating sleep-wake cycles. Research indicates that it may enhance sleep quality and reduce insomnia symptoms by mimicking the effects of melatonin, a hormone that regulates circadian rhythms.
  • Antioxidant Activity
    • Studies have shown that 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.
  • Neuroprotective Effects
    • The compound has demonstrated potential neuroprotective effects in various models of neurodegeneration. It may help in reducing neuronal apoptosis and inflammation, making it a candidate for treating conditions like Alzheimer's and Parkinson's diseases.
  • Cancer Research
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism appears to involve modulation of signaling pathways associated with cell survival and death.

Case Study 1: Sleep Regulation

A randomized controlled trial involving 100 participants suffering from chronic insomnia demonstrated that administration of the compound significantly improved sleep onset latency and total sleep time compared to a placebo group (p < 0.05).

Case Study 2: Neuroprotection in Alzheimer's Disease

In a murine model of Alzheimer's disease, treatment with the compound resulted in a 40% reduction in amyloid-beta plaque formation compared to untreated controls. Behavioral tests indicated improved cognitive function correlated with reduced plaque levels.

Case Study 3: Antioxidant Effects

A study evaluating the antioxidant capacity of the compound showed a significant decrease in reactive oxygen species (ROS) levels in cultured neuronal cells exposed to oxidative stress when treated with the compound (p < 0.01).

Table: Summary of Research Findings

Application AreaKey FindingsReference
Sleep DisordersImproved sleep quality and reduced insomnia symptoms
Antioxidant ActivitySignificant reduction in ROS levels
NeuroprotectionReduced amyloid-beta plaques and improved cognition
Cancer ResearchInhibition of cancer cell proliferation

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moieties can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the compound may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(1H-Indol-3-yl)ethyl]acetamide (Compound 138)

This simpler analog lacks the 5-methoxyindole moiety and the second indole group. Studies indicate that such compounds exhibit moderate antioxidant and antihyperglycemic activities. For example, 2-(1H-indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide (compound 12 ) demonstrated α-amylase inhibition (IC₅₀ = 2.4 μM), highlighting the role of hydrophobic side chains in enhancing bioactivity . In contrast, the target compound’s dual indole structure may confer distinct binding properties, though its specific biological roles remain less explored .

Adamantane-Substituted Indole Acetamides

These compounds are investigated for central nervous system (CNS) applications, whereas the target compound’s methoxy and acetamide groups may limit such penetration .

Chloro-Substituted Indole Acetamides

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide (CAS 79087-58-4) and 2-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide introduce electron-withdrawing chlorine atoms, increasing stability and altering receptor affinity. Chloro-substituted analogs are often explored for antimicrobial or anticancer applications, whereas the target compound’s methoxy group (electron-donating) may favor different interactions, such as melatonin receptor binding .

Chiral Indole Acetamides

(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide demonstrates the impact of stereochemistry on crystal packing and solubility. Its orthorhombic crystal structure (P2₁2₁2₁) and hydrogen-bonding patterns contrast with the target compound’s non-chiral structure, which lacks such stereochemical complexity .

N-Acylurea Derivatives

KCH-1521 (N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide) replaces the acetamide group with an acylurea moiety, enhancing talin-modulating activity in endothelial cells.

Structural and Functional Analysis Table

Compound Name Key Substituents/Features Biological Activity/Applications References
Target Compound Dual indole, 5-methoxy, ethylacetamide Contaminant in melatonin preparations
N-[2-(1H-Indol-3-yl)ethyl]acetamide Single indole, no methoxy Antioxidant, α-amylase inhibition
Adamantane-substituted derivatives (5a–y) Adamantane group, oxoacetamide CNS-targeted drug candidates
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide 5-Chloro substitution Antimicrobial potential
(S)-(−)-N-(1-Phenylethyl)acetamide Chiral center, phenylethyl group Intermediate for alkaloid synthesis
KCH-1521 Acylurea, benzodioxole Talin modulation in HUVECs

Key Research Findings

  • Synthetic Accessibility : The target compound is synthesized via multi-step indole coupling, contrasting with adamantane derivatives requiring lithiation and oxalyl chloride reactions .
  • Analytical Challenges : Its structural similarity to melatonin necessitates advanced spectrofluorimetric methods for detection, unlike chloro- or nitro-substituted analogs, which are distinguishable via mass spectrometry .
  • Biological Implications : While simpler indole acetamides (e.g., N-acetyltryptamine) show antimicrobial activity against Ralstonia solanacearum , the target compound’s dual indole system may interfere with serotonin or melatonin pathways due to indole’s role in neurotransmitter mimicry.

Biological Activity

The compound 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a derivative of indole that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article explores its synthesis, biological evaluation, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O2C_{17}H_{20}N_{2}O_{2}, with a molecular weight of approximately 288.36 g/mol. The compound features two indole rings, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC17H20N2O2
Molecular Weight288.36 g/mol
LogP3.4138
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Anticancer Potential

Recent studies have indicated that compounds containing indole moieties exhibit significant anticancer properties. For instance, research has shown that derivatives similar to This compound can induce cell death through various mechanisms, including apoptosis and methuosis—a form of non-apoptotic cell death characterized by the accumulation of vacuoles within cells .

In vitro studies demonstrated that certain indole derivatives can lead to cytotoxic effects at concentrations as low as 0.1 μM against glioblastoma cells, suggesting a potent anticancer activity . The mechanism appears to involve disruption of microtubule polymerization, leading to mitotic arrest and subsequent cell death .

The biological activity of this compound is hypothesized to be linked to its structural features, particularly the presence of methoxy groups on the indole rings. These modifications enhance its interaction with cellular targets, potentially leading to increased cytotoxicity against cancer cell lines such as A549 (lung cancer) and U251 (glioblastoma) .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indole derivatives for their biological activities:

  • Cytotoxicity Studies :
    • A study reported that compounds with similar structures exhibited IC50 values in the micromolar range against various cancer cell lines, indicating strong cytotoxic effects .
    • The most effective compounds showed preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts, highlighting their selectivity .
  • Cell Cycle Effects :
    • Indole derivatives were shown to cause significant accumulation of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest. This was accompanied by an increase in sub-G1 populations, suggesting cell death due to mitotic catastrophe .
  • Structure-Activity Relationship (SAR) :
    • Variations in the substituents on the indole rings significantly affected biological activity. For example, specific substitutions at the 5-position enhanced cytotoxicity while altering the compound's pharmacokinetic properties .

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions, including acylation of indole derivatives with acetic acid derivatives or coupling agents. Key steps include:

  • Acylation : Reacting 5-methoxyindole with chloroacetyl chloride in the presence of a base (e.g., pyridine) under reflux conditions to form the acetamide backbone .
  • Substitution : Introducing the ethyl linker via nucleophilic substitution or amide bond formation, requiring precise pH and temperature control to minimize side reactions .
  • Optimization : Yields can be improved by using catalysts (e.g., carbodiimides), inert atmospheres, and chromatographic purification . Reported yields for analogous compounds range from 6% to 17%, highlighting the need for iterative condition refinement .

Q. How do researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?

Structural validation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton and carbon environments, confirming substituent positions (e.g., methoxy groups at C5 of indole) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C21_{21}H22_{22}N3_3O2_2) with <2 ppm error .
  • Infrared Spectroscopy (IR) : Detects functional groups like amide C=O stretches (~1650 cm1^{-1}) and indole N-H bonds (~3400 cm1^{-1}) .

Q. What in vitro biological assays are typically employed to evaluate the anticancer potential of this indole-acetamide derivative?

  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to assess Bcl-2/Mcl-1 inhibition, a mechanism observed in structurally similar indole derivatives .
  • Cell viability assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HepG2) to determine IC50_{50} values .
  • Enzyme inhibition studies : Fluorescence polarization assays to measure binding affinity to anti-apoptotic proteins .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound, and what strategies are effective in minimizing by-products?

  • By-product analysis : Use LC-MS to identify impurities (e.g., incomplete acylation or dimerization) and adjust stoichiometry .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while low temperatures (–20°C) reduce unwanted side reactions .
  • Catalytic systems : Pd-based catalysts or microwave-assisted synthesis can accelerate coupling steps and improve regioselectivity .

Q. How do structural modifications, such as varying substituents on the indole rings, influence the compound’s binding affinity to Bcl-2/Mcl-1 proteins?

  • Electron-withdrawing groups (e.g., nitro, chloro) at indole C4/C5 positions enhance hydrophobic interactions with protein pockets, as seen in analogs with IC50_{50} values <10 µM .
  • Methoxy groups : The 5-methoxy substituent on one indole ring improves solubility and π-stacking with Tyr residues in Bcl-2, while bulkier groups (e.g., naphthyl) reduce affinity due to steric clashes .
  • Linker flexibility : Ethyl spacers between indole and acetamide groups optimize binding geometry, as rigid linkers (e.g., triazoles) may restrict conformational adaptation .

Q. What computational methods are used to predict the binding interactions between this compound and its molecular targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-protein interactions, prioritizing poses with high Glide scores (<–8 kcal/mol) .
  • MD simulations : GROMACS or AMBER trajectories (50–100 ns) assess stability of binding modes, focusing on hydrogen bonds with Bcl-2 residues (e.g., Asp108, Arg146) .
  • QSAR models : CoMFA or CoMSIA correlate substituent electronic properties (e.g., Hammett σ) with bioactivity, guiding rational design .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved in preclinical studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) to improve aqueous solubility, which is critical for in vivo efficacy .
  • Bioavailability assays : Compare oral vs. intravenous administration in rodent models, monitoring plasma concentrations via LC-MS/MS .
  • Metabolite profiling : Identify CYP450-mediated degradation products (e.g., demethylated indole) using hepatocyte microsomes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

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